molecular formula C17H11NO2 B15046455 2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B15046455
M. Wt: 261.27 g/mol
InChI Key: OSTDSUYSLBEQGU-UHFFFAOYSA-N
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Description

2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that combines an indene moiety with an isoindole-dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of indene derivatives with isoindole-dione precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the indene derivative is reacted with an isoindole-dione in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the isoindole-dione moiety to isoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene or isoindole-dione rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce isoindoline derivatives.

Scientific Research Applications

2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione: shares similarities with other indene and isoindole-dione derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the indene and isoindole-dione moieties, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

2-(3H-inden-5-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H11NO2/c19-16-14-6-1-2-7-15(14)17(20)18(16)13-9-8-11-4-3-5-12(11)10-13/h1-4,6-10H,5H2

InChI Key

OSTDSUYSLBEQGU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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